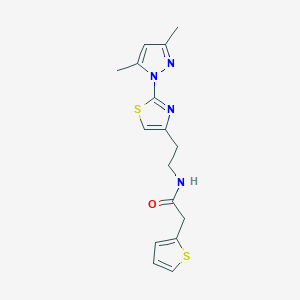

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS2/c1-11-8-12(2)20(19-11)16-18-13(10-23-16)5-6-17-15(21)9-14-4-3-7-22-14/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNDRLBSVGEGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)CC3=CC=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities. This compound features a complex structure that includes a pyrazole, thiazole, and thiophene moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its antimicrobial, anti-tubercular, and anticancer properties.

The molecular formula for this compound is , with a molecular weight of 396.6 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H20N4O2S |

| Molecular Weight | 396.6 g/mol |

| LogP | 2.6322 |

| Polar Surface Area | 48.626 Ų |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing thiazole and pyrazole rings. For instance, derivatives similar to this compound have demonstrated significant activity against various pathogens.

Case Study: Antimicrobial Evaluation

A study evaluated the in vitro antimicrobial activities of several derivatives containing thiazole and pyrazole structures. The minimum inhibitory concentration (MIC) for the most active derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that compounds with similar structures may exhibit potent antimicrobial properties due to their ability to inhibit biofilm formation and bacterial growth .

Anti-Tubercular Activity

Another area of research focuses on the anti-tubercular activity of thiazole-containing compounds. The design and synthesis of novel substituted derivatives have shown promising results against Mycobacterium tuberculosis.

Case Study: Anti-Tubercular Agents

In a study exploring anti-tubercular agents, several compounds were synthesized and evaluated for their activity against M. tuberculosis. Among these compounds, those with structural similarities to this compound exhibited significant inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM). Notably, some compounds were found to be non-toxic to human cells, indicating their potential as therapeutic agents .

Anticancer Activity

The anticancer properties of thiazole derivatives have also been investigated extensively. Compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation.

Case Study: Structure-Based Design for Cancer Therapy

Research has demonstrated that certain thiazole derivatives can inhibit glutathione S-transferase (GST), an enzyme involved in drug resistance in cancer cells. By targeting GST, these compounds may enhance the efficacy of existing chemotherapeutics .

Scientific Research Applications

Medicinal Chemistry

The compound's structural configuration suggests significant potential in medicinal chemistry . Compounds with pyrazole and thiazole rings are known for their diverse biological activities, including:

- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit various pharmacological actions, including antibacterial, antifungal, and antitubercular activities. For example, derivatives of thiazole have been shown to possess moderate antibacterial efficacy against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml .

- Antitumor Properties : The unique structure of N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide may contribute to its potential as an anticancer agent. Studies on similar compounds have demonstrated cytotoxic effects against various human cancer cell lines, suggesting a pathway for further exploration in cancer therapeutics .

Antimicrobial Applications

The compound's thiazole component is particularly noteworthy for its antimicrobial properties . The following points highlight its efficacy:

- Broad Spectrum Activity : Thiazole derivatives have been studied extensively for their antimicrobial activity against a range of pathogens. In laboratory settings, compounds related to this compound have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .

- Mechanisms of Action : The mechanisms underlying the antimicrobial activity of thiazole derivatives often involve disruption of bacterial cell walls or interference with essential metabolic pathways. Understanding these mechanisms is crucial for optimizing the pharmacological properties of these compounds .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is vital for developing more effective derivatives of this compound. Key insights include:

| Structural Feature | Biological Activity |

|---|---|

| Pyrazole Ring | Anticancer and anti-inflammatory effects |

| Thiazole Moiety | Antimicrobial activity |

| Thiophene Substituent | Enhanced bioactivity in certain derivatives |

Research indicates that modifications to these structural features can lead to improved bioavailability and selectivity while reducing toxicity .

Case Studies

Several case studies have documented the applications and effectiveness of related compounds:

- Antibacterial Efficacy : A study involving thiazole derivatives demonstrated their ability to inhibit the growth of various bacterial strains. The MIC values were comparable to established antibiotics, indicating potential for clinical application .

- Cytotoxic Effects on Cancer Cells : In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against human cancer cell lines such as HCT116 and MDA-MB-231, suggesting their viability as chemotherapeutic agents .

- DNA Cleavage Activity : Research on related compounds has revealed nuclease activity against plasmid DNA, indicating potential applications in gene therapy or molecular biology research .

Comparison with Similar Compounds

Table 1: Comparative Overview of Structural Features and Activities

Core Heterocycles and Substituent Effects

Thiazole vs. Imidazole Cores: The target compound’s thiazole-pyrazole core contrasts with the imidazole-pyrazole hybrids in . Imidazole-containing analogs (e.g., 7c, 7d) demonstrated antimicrobial activity, suggesting that the target’s thiazole core may offer distinct electronic or steric profiles for bioactivity .

Substituent Variations :

- The thiophen-2-yl group in the target compound differs from halogenated phenyl (e.g., 4-chlorophenyl in 7d) or fluorophenylthio () substituents. Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions compared to halogenated phenyl groups, which are more electronegative and lipophilic. This could influence receptor binding or metabolic stability .

Ethyl Linker :

Crystallographic and Hydrogen-Bonding Behavior

The crystal structure of 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide () revealed N–H⋯N hydrogen-bonded dimers , a common feature in acetamide derivatives. The target compound’s ethyl-thiazole linker and thiophene group may disrupt such dimerization, leading to alternative packing motifs or solubility profiles .

Q & A

Q. What are the optimized synthetic routes and critical reaction parameters for N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(thiophen-2-yl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole-thiazole core followed by coupling with the thiophene-acetamide moiety. Key parameters include:

- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions in cyclization steps .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalysts : Use of bases like K₂CO₃ or Et₃N to deprotonate intermediates and facilitate coupling .

Post-synthetic purification via column chromatography ensures >95% purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of pyrazole, thiazole, and thiophene substituents .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₉H₂₁N₃O₂S: calculated 371.13 g/mol) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend in acetamide) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects trace impurities .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols .

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Receptor binding studies : Radioligand displacement assays for GPCR targets (e.g., adenosine A₂A receptor) .

Advanced Research Questions

Q. How can computational modeling resolve mechanistic ambiguities in its synthesis or target interactions?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and optimize regioselectivity in pyrazole-thiazole coupling .

- Molecular Docking : AutoDock or Schrödinger Suite models interactions with biological targets (e.g., ATP-binding pockets in kinases) .

- Machine Learning : Train models on existing reaction data to predict optimal solvent/catalyst combinations .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Dose-Response Curves : Use 8–10 concentration points to improve IC₅₀ reliability .

- Orthogonal Validation : Confirm activity via dual methods (e.g., Western blot alongside enzymatic assays) .

Q. What strategies improve regioselectivity in functionalizing the pyrazole-thiazole core?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., 3,5-dimethyl groups on pyrazole) during coupling .

- Microwave-Assisted Synthesis : Enhances kinetic control in heterocycle formation .

- Lewis Acid Catalysts : ZnCl₂ or CuI directs substitution to specific positions on thiazole .

Q. What formulation challenges arise due to its physicochemical properties, and how can they be mitigated?

- Methodological Answer :

- Solubility : Low aqueous solubility (logP ~3.5) is addressed via co-solvents (e.g., PEG 400) or nanoemulsions .

- Stability : Degradation under acidic pH requires lyophilization or enteric coating for oral delivery .

- Crystallinity : X-ray diffraction identifies polymorphs; amorphous dispersions improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.